molecular formula C12H26N4 B177251 1,4,8,11-Tétraazabicyclo[6.6.2]hexadécane CAS No. 130701-19-8

1,4,8,11-Tétraazabicyclo[6.6.2]hexadécane

Numéro de catalogue: B177251
Numéro CAS: 130701-19-8
Poids moléculaire: 226.36 g/mol
Clé InChI: OBBKVQRWBGOVCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane is a macrocyclic compound with the molecular formula C12H26N4. It is known for its unique structure, which includes four nitrogen atoms within a bicyclic framework. This compound is also referred to as a cross-bridged cyclam and is recognized for its high stability and strong chelating properties .

Méthodes De Préparation

The synthesis of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane typically involves the cyclization of linear tetraamines. One common method includes the reaction of 1,4,8,11-tetraazacyclotetradecane with formaldehyde and formic acid under acidic conditions. This reaction forms the bicyclic structure through a series of condensation and cyclization steps .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions produce various N-substituted derivatives.

Mécanisme D'action

The mechanism of action of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as electron donors, coordinating with metal ions to form chelates. This chelation process stabilizes the metal ions and can modulate their reactivity and bioavailability .

In biological systems, the compound can target specific metal ions, influencing various biochemical pathways. For example, in radiopharmaceutical applications, it can enhance the stability and targeting of radioactive isotopes, improving their efficacy in imaging and therapy .

Propriétés

IUPAC Name

1,4,8,11-tetrazabicyclo[6.6.2]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4/c1-3-13-5-10-16-8-2-4-14-6-9-15(7-1)11-12-16/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBKVQRWBGOVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN2CCCNCCN(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327978
Record name 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130701-19-8
Record name 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane
Reactant of Route 2
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane
Reactant of Route 3
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane
Reactant of Route 4
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane
Reactant of Route 5
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane
Reactant of Route 6
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane
Customer
Q & A

A: 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane itself is not a drug but a macrocyclic ligand that readily forms stable complexes with various metal ions, particularly Cu(II). [] These metal complexes, when conjugated to targeting moieties like peptides, can interact with specific biological targets. For instance, conjugates of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane with somatostatin analogs exhibit high affinity for somatostatin receptors (SSTr), particularly subtype 2 (SSTr2), which are overexpressed in many neuroendocrine tumors. [, ] Binding to these receptors can inhibit tumor growth and facilitate imaging of SSTr-positive tumors. [, ] The downstream effects depend on the specific targeting moiety and the metal ion used.

ANone:

  • Spectroscopic Data: While specific spectroscopic data is not extensively detailed within the provided abstracts, the compound's structure has been confirmed through methods such as X-ray crystallography. [, ] These studies confirm the cis-folded conformation of the ligand, which allows it to effectively coordinate metal ions within its cavity. []

A: 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane derivatives demonstrate remarkable stability under various conditions, particularly when complexed with metal ions. [, ] The cross-bridged structure of this macrocycle enhances the kinetic stability of its metal complexes, making them less susceptible to transchelation in vivo compared to their non-bridged counterparts like TETA. [, ]

A: Metal complexes of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, particularly those with manganese, exhibit catalytic activity in various oxidation reactions. [, , , , ] For example, they have been shown to catalyze the oxidation of water and alcohols using sodium periodate as an oxidant. [] Mechanistic studies suggest that the high catalytic activity stems from the formation of highly reactive manganese-hydroperoxo intermediates. [, ] These complexes also demonstrate activity in olefin epoxidation, with evidence pointing to the involvement of both radical and non-radical pathways involving various manganese intermediates. [, ]

A: Yes, Density Functional Theory (DFT) calculations have been employed to elucidate the electronic structure and reaction mechanisms of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane metal complexes. [, ] These studies provided insights into the reactivity of different manganese intermediates (e.g., MnIV-hydroperoxo, MnV-oxo) involved in epoxidation reactions and highlighted the role of electronic and steric factors in determining their reactivity. [, ]

A: Modifications to the 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane scaffold can significantly influence its complexation properties, stability, and biological activity. [, , , ] For example, introducing pendant arms with different functional groups (e.g., carboxymethyl, amidoethyl) can alter the charge, solubility, and pharmacokinetic properties of its metal complexes. [, , ] These modifications can also impact the binding affinity and selectivity of the complexes towards specific biological targets. [, ]

A: 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane metal complexes, especially those incorporating copper, demonstrate high in vivo stability, attributed to the rigid cross-bridged structure. [, ] This enhanced stability translates to reduced transchelation and improved pharmacokinetic profiles, making them suitable for applications like PET imaging and targeted radiotherapy. [, ] Formulation strategies involving liposomes and polyethylene glycol (PEG) conjugation have been explored to further enhance the stability, circulation time, and target specificity of these complexes. []

A: The pharmacokinetic and pharmacodynamic (PK/PD) properties of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane complexes are highly dependent on the conjugated targeting moiety and the metal ion used. [, , , ] Studies with radiolabeled conjugates have demonstrated rapid blood clearance, varying degrees of liver and kidney uptake, and significant tumor accumulation depending on the target. [, , , ] For example, 64Cu-CB-TE2A-Y3-TATE exhibited improved clearance from non-target organs and higher tumor uptake compared to its TETA counterpart in a rat model. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.